

Toxicological Profile of N-Methyl-1-(3,4-methylenedioxophenyl)-1-ethanamine (MDM1EA)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(1,3-Benzodioxol-5-yl)ethanamine

Cat. No.: B055370

[Get Quote](#)

Disclaimer: There is a significant lack of publicly available toxicological data for N-Methyl-1-(3,4-methylenedioxophenyl)-1-ethanamine (MDM1EA). The following profile has been compiled based on the limited available pharmacological information for MDM1EA and supplemented with data from its structurally and mechanistically related analogue, 3,4-Methylenedioxymethamphetamine (MDMA), for comparative and informational purposes. The data presented for MDMA should not be directly extrapolated to MDM1EA.

Introduction

N-Methyl-1-(3,4-methylenedioxophenyl)-1-ethanamine (MDM1EA), also known as α ,N-dimethyl-3,4-methylenedioxobenzylamine, is an analogue of MDMA where the side chain has been shortened by one carbon atom.^[1] It is classified as an entactogen-like drug of the benzylamine family.^[1] Due to the limited research on this compound, its effects in humans are unknown.^[1]

Chemical and Physical Data

Property	Value
IUPAC Name	1-(1,3-benzodioxol-5-yl)-N-methylethanamine
CAS Number	121734-65-4
Molecular Formula	C10H13NO2
Molar Mass	179.219 g·mol ⁻¹

Non-Clinical Toxicology

No dedicated non-clinical toxicological studies, including acute toxicity, genotoxicity, carcinogenicity, or reproductive toxicity, were identified for MDM1EA in the public domain. The primary characterization of this compound comes from pharmacological studies.

The main known pharmacological actions of MDM1EA are:

- Serotonin Reuptake Inhibition: The compound has been identified as a weak inhibitor of the serotonin transporter (SERT).[\[1\]](#)
- Behavioral Pharmacology: In rodent drug discrimination studies, MDM1EA was found to partially substitute for MDMA, suggesting it may produce some similar subjective effects.[\[1\]](#)

The following tables summarize toxicological data for MDMA, a structurally similar compound. This information is provided as a reference due to the absence of data for MDM1EA.

Table 1: Acute Toxicity of MDMA

Species	Route of Administration	LD50	Reference
Mouse	Intraperitoneal	97 mg/kg	N/A
Rat	Oral	325 mg/kg	N/A

Table 2: Reproductive and Developmental Toxicity of MDMA

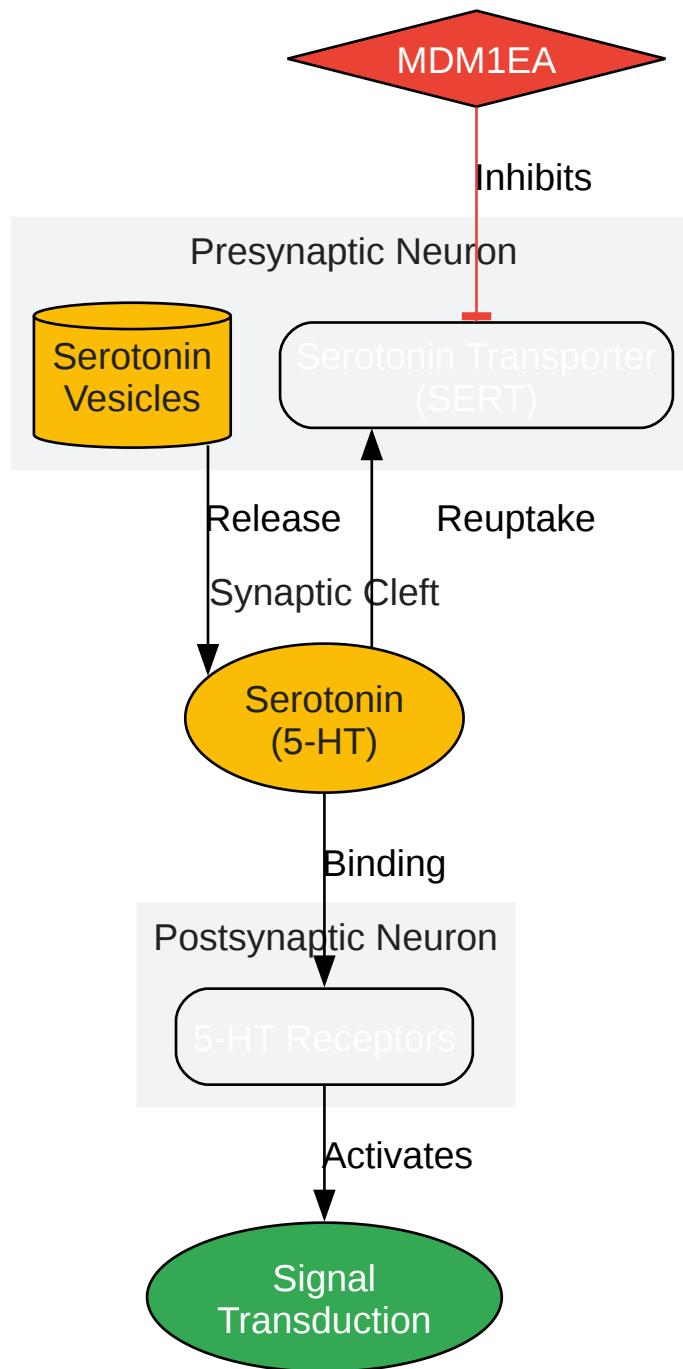

Study Type	Species	Dosing	Key Findings	NOAEL
One-Generation Reproductive Toxicity	C57BL/6 Mice	0, 1.25, 5, or 20 mg/kg/day (oral)	Elevated ALP, AST, and BUN at ≥ 5 mg/kg. Weak reproductive and developmental toxicity observed.	1.25 mg/kg/day[2]

Table 3: Neurotoxicity of MDMA

Species	Dosing Regimen	Key Findings
Rat	20 mg/kg, s.c., twice daily for 4 days	Profound loss of serotonergic axons in the forebrain.[3]
Adolescent Mice	20 mg/kg, 4 administrations every 2h	More pronounced acute lethality, hyperthermia, and loss of striatal dopamine neurochemistry compared to adult mice.[4]

Mechanism of Action

The primary mechanism of action for MDM1EA appears to be the inhibition of serotonin reuptake, although it is considered weak.[1] This action increases the concentration of serotonin in the synaptic cleft, leading to enhanced serotonergic neurotransmission. This is similar to one of the primary mechanisms of its parent compound, MDMA.

[Click to download full resolution via product page](#)

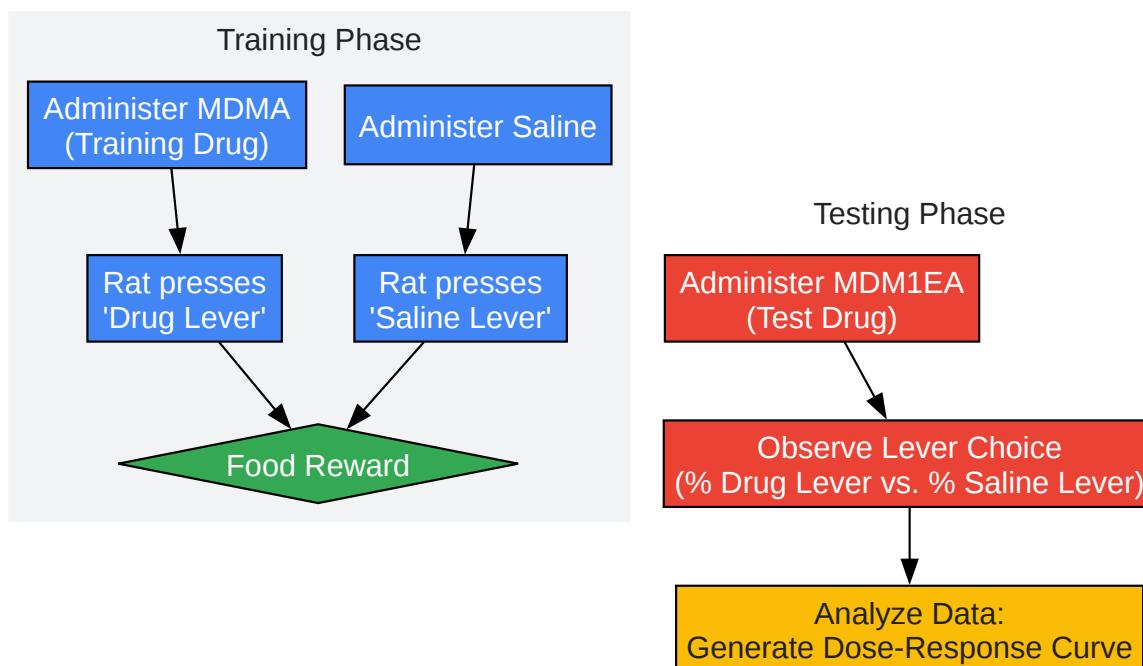
Caption: Simplified signaling pathway of MDM1EA's inhibitory action on the serotonin transporter (SERT).

Experimental Protocols

Detailed experimental protocols for toxicological studies on MDM1EA are not available.

However, based on its known pharmacological activity, the following are examples of methodologies that would be employed to characterize its profile.

This assay determines the potency of a compound to inhibit the reuptake of serotonin into cells.


- Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT) are cultured to confluence on 24-well plates.
- Assay Preparation: Cells are washed and preincubated with various concentrations of MDM1EA for 10 minutes at room temperature.
- Substrate Addition: A solution containing a fixed concentration of radiolabeled serotonin (e.g., $[3H]5\text{-HT}$) is added to each well.
- Incubation and Termination: After a 5-minute incubation, the uptake process is terminated by washing the cells twice with a cold buffer solution.
- Quantification: Cells are lysed, and the amount of radioactivity taken up by the cells is measured using liquid scintillation counting.
- Data Analysis: The concentration of MDM1EA that inhibits 50% of the serotonin uptake (IC₅₀) is calculated from concentration-response curves.

This behavioral assay assesses the subjective effects of a drug in animals.

- Training: Rats are trained to press one of two levers in an operant chamber to receive a food reward. They are trained to associate the administration of a known drug (e.g., 1.5 mg/kg MDMA, IP) with one lever (the "drug lever") and the administration of saline with the other lever (the "saline lever").
- Testing: Once the rats reliably press the correct lever based on the injection they receive, test sessions are conducted.
- Substitution Test: Different doses of the test drug (MDM1EA) are administered to the trained rats. The percentage of responses on the drug-appropriate lever is measured. Full

substitution (>80% on the drug lever) indicates that the test drug has similar subjective effects to the training drug.

- Data Analysis: A dose-response curve is generated to determine the extent to which MDM1EA substitutes for the training drug.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for a drug discrimination study.

Conclusion

The toxicological profile of MDM1EA is largely unknown. Available data indicates it is a weak serotonin reuptake inhibitor with some subjective effects similar to MDMA in animal models. A comprehensive assessment of its safety would require extensive toxicological testing, including studies on acute and chronic toxicity, genotoxicity, carcinogenicity, and reproductive/developmental effects. Until such data is available, its toxicological profile cannot be fully characterized, and caution should be exercised. The provided data on MDMA serves as

a reference for a closely related compound but may not be representative of MDM1EA's specific toxicological properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. MDM1EA - Wikipedia [en.wikipedia.org]
- 2. A one-generation reproductive toxicity study of 3,4-methylenedioxy-n-methamphetamine (MDMA, Ecstasy), an amphetamine derivative, in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methylenedioxymethamphetamine (MDMA) and methylenedioxymethamphetamine (MDMA) cause selective ablation of serotonergic axon terminals in forebrain: immunocytochemical evidence for neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The acute toxic and neurotoxic effects of 3,4-methylenedioxymethamphetamine are more pronounced in adolescent than adult mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Toxicological Profile of N-Methyl-1-(3,4-methylenedioxymethyl)-1-ethanamine (MDM1EA)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b055370#toxicological-profile-of-mdm1ea>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com